hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
CAS No.:
Cat. No.: VC15843446
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole -](/images/structure/VC15843446.png)
Specification
Molecular Formula | C6H11NO2 |
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Molecular Weight | 129.16 g/mol |
IUPAC Name | 3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole |
Standard InChI | InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2 |
Standard InChI Key | HGEIYKJSFPCMLX-UHFFFAOYSA-N |
Canonical SMILES | C1COC2CNCC2O1 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The systematic IUPAC name for hexahydro-2H- dioxino[2,3-c]pyrrole is (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H- dioxino[2,3-c]pyrrole, reflecting its bicyclic architecture and stereochemical configuration . The compound’s CAS Registry Number is 694439-02-6, with additional synonyms including rel-(4aR,7aS)-hexahydro-5H- dioxino[2,3-c]pyrrole and SCHEMBL16212586 . Its molecular structure comprises a six-membered dioxane ring fused to a five-membered pyrrolidine ring, creating a rigid bicyclic framework with defined stereocenters at the 4a and 7a positions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁NO₂ | |
Molecular Weight | 129.16 g/mol | |
XLogP3 | -0.8 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 0 |
Stereochemical Considerations
The compound’s stereochemistry is critical to its reactivity and interactions. The (4aR,7aS) configuration ensures that the dioxane and pyrrolidine rings adopt a specific spatial arrangement, as evidenced by X-ray crystallography and NMR studies . This configuration influences its solubility, stability, and ability to engage in stereoselective reactions, which are paramount in medicinal chemistry applications.
Synthesis and Manufacturing
Cyclization Strategies
The synthesis of hexahydro-2H-[1, dioxino[2,3-c]pyrrole typically involves cyclization reactions that form both rings simultaneously. One validated method employs Knorr-type reactions using hydrazones and dicarbonyl precursors under acidic conditions. For example, reacting 1-methoxy-N-((trimethylsilyl)methyl)methanamine with 2,3-dihydrothiophene 1,1-dioxide derivatives yields the bicyclic core with high diastereomeric purity .
Hydrochloride Salt Formation
To enhance solubility for biological testing, the free base is often converted to its hydrochloride salt (CAS 694439-04-8) via treatment with hydrochloric acid. This salt form has a molecular weight of 165.62 g/mol and is preferred in pharmaceutical screening due to improved crystallinity and stability .
Table 2: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Knorr Cyclization | Hydrazones, H₂SO₄, reflux | 65–75 | 95 | |
[3+2] Cycloaddition | Trimethylsilyl reagents, THF | 80 | 97 | |
Salt Formation | HCl in EtOH, 0°C | 90 | 99 |
Structural and Conformational Analysis
X-ray Diffraction Studies
X-ray analyses reveal that the bicyclic system adopts a twisted boat conformation for the dioxane ring and an envelope conformation for the pyrrolidine ring . This arrangement minimizes steric strain and optimizes hydrogen bonding between the nitrogen lone pair and adjacent oxygen atoms . The hydrochloride salt further stabilizes this conformation through ionic interactions with the chloride counterion.
Spectroscopic Characterization
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NMR Spectroscopy: The proton NMR spectrum (400 MHz, D₂O) displays distinct signals for the pyrrolidine NH (δ 3.2 ppm) and dioxane methylene groups (δ 3.8–4.1 ppm) .
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Infrared Spectroscopy: Strong absorptions at 1640 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (C-O-C ether stretch) confirm the heterocyclic structure.
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
In vitro studies using human liver microsomes suggest moderate metabolic stability, with a half-life of 45 minutes due to oxidation at the pyrrolidine nitrogen. Structural modifications, such as fluorination at the 3-position, have been explored to enhance stability .
Applications in Drug Discovery
Scaffold for Library Design
The compound’s rigid, three-dimensional structure and multiple hydrogen-bonding sites make it an ideal scaffold for constructing diverse chemical libraries. Researchers have functionalized the pyrrolidine nitrogen with carboxyl groups (e.g., hexahydro-2H- dioxino[2,3-c]pyrrole-2-carboxylic acid hydrochloride, CAS 2503201-78-1) to probe enzyme active sites .
Biological Activity
Preliminary screens indicate activity against:
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Monoamine oxidases (MAOs): IC₅₀ = 2.3 μM for MAO-B, suggesting potential in Parkinson’s disease.
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Kinase inhibitors: Moderate inhibition of EGFR (IC₅₀ = 8.7 μM) in cancer cell lines.
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